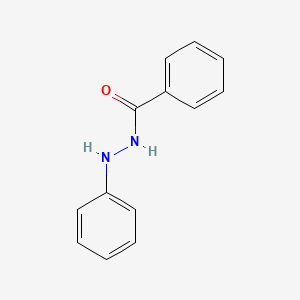

N'-Phenylbenzohydrazide

Description

Historical Context and Early Studies of N'-Phenylbenzohydrazide and Related Benzohydrazides

The study of hydrazides, the class of compounds to which this compound belongs, has a rich history in organic chemistry. Early investigations into benzohydrazides were driven by the desire to understand the reactivity of the hydrazine (B178648) moiety and its derivatives. While specific early studies on this compound are not extensively documented in readily available literature, the broader class of benzohydrazides has been a subject of interest for many years. These initial studies laid the groundwork for understanding their synthesis, typically through the condensation of hydrazines with carboxylic acid derivatives, and their chemical behavior.

Significance of the Hydrazide Functional Group in Organic Chemistry

The hydrazide functional group (-CONHNH-) is of great importance in organic chemistry due to its versatile reactivity. mdpi.comontosight.aimdpi.comrjptonline.org It contains both nucleophilic and electrophilic centers, allowing it to participate in a wide array of chemical transformations. mdpi.com Hydrazides are key intermediates in the synthesis of a variety of heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, which are themselves significant in medicinal and materials science. mdpi.commdpi.comsciforum.net The ability of the hydrazide group to form stable complexes with metal ions also contributes to its importance in coordination chemistry. ontosight.ai Furthermore, the hydrazide moiety can undergo keto-enol tautomerism, influencing its reactivity and biological activity. mdpi.comsciforum.net

Current Research Landscape of this compound

Current research on this compound is multifaceted, exploring its potential in various scientific domains. A significant area of investigation is its application in medicinal chemistry, where its derivatives are being studied for their potential antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comrjptonline.orgsmolecule.comontosight.ai Researchers are actively synthesizing and evaluating new derivatives to establish structure-activity relationships (SAR) and identify compounds with enhanced biological efficacy. researchgate.netpsu.ac.thnih.gov Additionally, its role as a ligand in the formation of metal complexes is being explored for applications in catalysis and materials science. researchgate.net Theoretical and computational studies, including Density Functional Theory (DFT) calculations and molecular docking, are also being employed to understand its electronic structure, reactivity, and interactions with biological targets. researchgate.netmdpi.comresearchgate.netnih.gov

Multidisciplinary Relevance of this compound in Chemical Sciences

The relevance of this compound extends across multiple disciplines within the chemical sciences. In organic synthesis , it serves as a versatile building block for constructing more complex molecules and heterocyclic systems. smolecule.com In medicinal chemistry , it is a scaffold for the development of new therapeutic agents. mdpi.comontosight.ai In analytical chemistry , it has been used as a derivatization reagent to enhance the detection of other molecules. smolecule.com Its ability to form complexes with metals makes it relevant to coordination chemistry and the development of new materials. researchgate.net Furthermore, its derivatives have been investigated as corrosion inhibitors, highlighting its relevance in materials science and industrial chemistry . smolecule.comresearchgate.net

Chemical Properties and Synthesis

Physicochemical Properties of this compound

This compound is a white crystalline solid. ontosight.ai Its fundamental chemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | chemspider.com |

| CAS Registry Number | 532-96-7 | chemspider.comscbt.com |

| Molecular Formula | C13H12N2O | smolecule.comchemspider.comscbt.com |

| Molecular Weight | 212.25 g/mol | scbt.com |

| Melting Point | 169 °C (with decomposition) | asianpubs.org |

| Solubility | Insoluble in water, soluble in organic solvents like ethanol (B145695) and chloroform. ontosight.ai | ontosight.aisolubilityofthings.com |

Synthesis of this compound

Common Synthetic Route: Reaction of Benzoyl Chloride with Phenylhydrazine (B124118)

The most widely used method for the synthesis of this compound is the condensation reaction between benzoyl chloride and phenylhydrazine. smolecule.comsmolecule.com This reaction is typically carried out in the presence of a base, such as pyridine, in a suitable solvent like dichloromethane (B109758). smolecule.com The base serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.

Alternative Synthetic Methods

While the reaction of benzoyl chloride with phenylhydrazine is common, other synthetic approaches have also been reported. These include the reaction of benzoic acid with phenylhydrazine in the presence of a catalytic amount of acid. ontosight.ai Additionally, innovative methods such as electrochemical synthesis and reactions in continuous flow reactors have been explored to improve yield and purity. smolecule.com Another route involves the reaction of isatoic anhydride (B1165640) with phenylhydrazine. researchgate.netiucr.org

Spectroscopic and Crystallographic Analysis

Spectroscopic Data

The structure of this compound has been confirmed through various spectroscopic techniques.

¹H NMR and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H NMR and ¹³C NMR spectra of this compound and its derivatives provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the presence of the phenyl and benzoyl groups and the hydrazide linkage. researchgate.netasianpubs.orgacs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to the N-H stretching vibrations, the C=O (amide I) stretching vibration, and the C-N stretching vibrations, which are indicative of the hydrazide group. researchgate.netresearchgate.net

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, further confirming its identity. asianpubs.orgrsc.org

Crystallographic Analysis

Crystal Structure and Molecular Geometry

The three-dimensional structure of this compound and its derivatives has been determined by single-crystal X-ray diffraction. mdpi.comasianpubs.orgiucr.orgiucr.org These studies reveal the precise bond lengths, bond angles, and torsional angles within the molecule. For instance, in a related derivative, 2-amino-N′-phenylbenzohydrazide, the N-N-C-O unit forms dihedral angles of 35.8 (1)° and 84.0 (1)° with the benzene (B151609) and phenyl rings, respectively. iucr.org The crystal packing is often stabilized by a network of intermolecular hydrogen bonds. mdpi.comiucr.orgiucr.org

Reactivity and Chemical Transformations

Oxidation and Reduction Reactions

The hydrazide functional group in this compound can undergo both oxidation and reduction reactions. Oxidation can lead to the formation of various products depending on the oxidizing agent and reaction conditions. For example, electrochemical studies have shown that ferrocene-containing derivatives of this compound can undergo reversible one-electron oxidation. asianpubs.orgsemanticscholar.org

Coordination Chemistry: this compound as a Ligand

This compound can act as a ligand, coordinating with metal ions through its oxygen and nitrogen atoms. It can form stable complexes with various transition metals, such as copper, manganese, and cobalt. researchgate.net The formation of these metal complexes can alter the electronic properties and reactivity of the this compound molecule and has been studied for applications in areas like corrosion inhibition. researchgate.net

Cyclization Reactions for Heterocycle Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. mdpi.commdpi.comsciforum.net Through cyclization reactions with different reagents, it can be converted into five, six, or seven-membered rings containing one or more heteroatoms. mdpi.comsciforum.net For example, it can undergo cyclization to form 1,3,4-oxadiazines. researchgate.net These heterocyclic derivatives are of significant interest due to their diverse biological activities. mdpi.com

Theoretical and Computational Studies

Molecular Orbital Analysis (HOMO-LUMO)

Theoretical calculations, such as molecular orbital analysis, have been used to understand the electronic properties and reactivity of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and the resulting HOMO-LUMO energy gap are important parameters that relate to the molecule's reactivity and kinetic stability. researchgate.netresearchgate.net These calculations help in predicting the sites for electrophilic and nucleophilic attack.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations have been employed to investigate the molecular geometry, vibrational frequencies, and other properties of this compound and its derivatives. researchgate.netmdpi.comresearchgate.netnih.gov The calculated optimized geometry from DFT studies often shows good agreement with the crystal structure determined by X-ray diffraction. researchgate.netmdpi.com DFT methods are also used to calculate various quantum chemical parameters that can be correlated with experimental observations, such as corrosion inhibition efficiency. researchgate.net

Molecular Docking Studies with Biological Targets

To explore the potential biological activity of this compound and its derivatives, molecular docking studies are frequently performed. researchgate.netresearchgate.netvjs.ac.vnnih.govbiomedpharmajournal.org These computational simulations predict the binding mode and affinity of the compounds with the active site of biological targets like enzymes or receptors. researchgate.netvjs.ac.vn For example, docking studies have been used to investigate the binding of this compound derivatives to enzymes like tyrosinase and to predict their potential as enzyme inhibitors. vjs.ac.vn

Applications in Analytical Chemistry

Reagent for Metal Ion Detection

The ability of this compound to form colored complexes with certain metal ions makes it a potential reagent for their detection and quantification. This application relies on the specific and sensitive color change that occurs upon complexation, which can be measured using spectrophotometric techniques.

Role in Chromatographic Techniques

In analytical chemistry, this compound has been utilized as a derivatizing agent in chromatographic techniques like gas chromatography-mass spectrometry (GC-MS). smolecule.com Derivatization involves chemically modifying an analyte to improve its chromatographic properties, such as volatility or detectability. By reacting with carbonyl compounds, this compound can convert them into derivatives that are more amenable to GC-MS analysis. smolecule.com

This compound Derivatives in Medicinal Chemistry

Synthesis and Biological Evaluation of Derivatives

A significant area of research focuses on the synthesis of various derivatives of this compound and the evaluation of their biological activities. By introducing different substituents onto the phenyl or benzoyl rings, chemists can systematically modify the molecule's properties to enhance its therapeutic potential.

Antimicrobial Activity

Derivatives of this compound have been investigated for their antimicrobial properties against a range of bacteria and fungi. rjptonline.orgsmolecule.comontosight.ai The search for new antimicrobial agents is crucial due to the rise of drug-resistant pathogens, and hydrazide-containing compounds have shown promise in this area. mdpi.com

Anticancer Activity

The potential of this compound derivatives as anticancer agents is another active area of research. rjptonline.orgontosight.ai Many hydrazide and hydrazone derivatives have demonstrated cytotoxic activity against various cancer cell lines. mdpi.com

Anti-inflammatory Activity

Some derivatives of this compound have been studied for their anti-inflammatory effects. mdpi.comresearchgate.net For instance, certain derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. psu.ac.thsmolecule.com

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of this compound derivatives influences their biological activity. researchgate.netpsu.ac.thnih.govnih.gov By comparing the activity of a series of related compounds, researchers can identify the key structural features that are responsible for their biological effects. For example, SAR studies have shown that the type and position of substituents on the aromatic rings can significantly impact the anti-inflammatory or enzyme inhibitory activity of these compounds. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-phenylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c16-13(11-7-3-1-4-8-11)15-14-12-9-5-2-6-10-12/h1-10,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLPECFHCLIYKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50201262 | |

| Record name | Benzoic acid, 2-phenylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532-96-7 | |

| Record name | N′-Phenylbenzohydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-phenylhydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzoyl-2-phenylhydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzoyl-2-phenylhydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-phenylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-phenylbenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N'-Phenylbenzohydrazide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K25CT2CYZ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of N Phenylbenzohydrazide

Synthetic Routes to N'-Phenylbenzohydrazide

The formation of the this compound scaffold is primarily achieved through well-established condensation reactions, although alternative methods are emerging.

The most prevalent and direct method for synthesizing this compound involves the formation of a hydrazide bond through a condensation reaction. smolecule.comontosight.ai This reaction links a benzoic acid-derived acyl group with a phenylhydrazine (B124118) moiety.

The standard synthesis involves the reaction of phenylhydrazine with a suitable benzoic acid derivative, most commonly benzoyl chloride or benzoic acid itself. smolecule.comontosight.ai When benzoyl chloride is used, the reaction proceeds readily as the chloride ion is an excellent leaving group. The reaction with benzoic acid typically requires activation, often through the use of an acid catalyst, to facilitate the removal of a water molecule. ontosight.ai

Table 1: General Condensation Reaction for this compound Synthesis

| Reactant 1 | Reactant 2 | Product |

| Benzoic Acid | Phenylhydrazine | This compound |

| Benzoyl Chloride | Phenylhydrazine | This compound |

To enhance the efficiency of the condensation reaction, particularly when starting from benzoic acid, acid catalysts are employed. ontosight.ai Catalysts such as acetic acid or sulfuric acid protonate the carbonyl oxygen of the benzoic acid, increasing the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by the nitrogen atom of phenylhydrazine, thereby promoting the formation of the hydrazide bond. ontosight.airesearchgate.net The choice of catalyst can influence reaction times and yields.

Table 2: Catalysts in this compound Synthesis

| Catalyst | Role |

| Acetic Acid | Acts as a proton source to activate the carboxylic acid. ontosight.ai |

| Sulfuric Acid | A strong acid catalyst that effectively promotes the condensation. ontosight.ai |

Beyond traditional condensation reactions, other methods have been developed for the synthesis of this compound and its derivatives. Recent advancements include the use of continuous flow reactors for the direct amidation of acids, a technique that can improve reaction yield and product purity. smolecule.com Another innovative approach involves the copper-catalyzed coupling of N′-phenylbenzohydrazide with aryl halides, such as 2-iodoaniline, to produce N'-aryl-N'-phenylbenzohydrazide derivatives. acs.org This highlights an alternative route to more complex scaffolds based on the parent compound.

Condensation Reactions for Hydrazide Bond Formation

Derivatization of this compound

The this compound molecule possesses a reactive hydrazide moiety that can undergo further chemical transformations, allowing for the synthesis of a wide range of derivatives.

Acylation is a key derivatization reaction for this compound. allen.in This process introduces an additional acyl group (-RCO) onto the hydrazide nitrogen atom. The reaction typically involves treating this compound with an acylating agent, such as an acyl chloride or acid anhydride (B1165640). For instance, reacting this compound with benzoyl chloride results in the formation of N',N'-dibenzoyl-N-phenylhydrazine. nih.gov Copper(II)-mediated methods have also been developed for the synthesis of N,N'-diacylhydrazines from aldehyde hydrazones, offering a pathway to these structures. researchgate.net This transformation is significant as it modifies the electronic and steric properties of the original molecule, leading to new chemical entities.

Table 3: Example of Acylation of this compound

| Starting Material | Acylating Agent | Product |

| This compound | Benzoyl Chloride | N',N'-Dibenzoyl-N-phenylhydrazine nih.gov |

Alkylation Reactions

The hydrazide group of this compound contains two nitrogen atoms that can potentially undergo alkylation. The reactivity and regioselectivity of these reactions are influenced by the reaction conditions and the nature of the alkylating agent.

A notable example is the reaction of this compound with the quaternary ammonium (B1175870) salt, (ferrocenylmethyl)trimethylammonium iodide. This reaction yields N'-ferrocenylmethyl-N'-phenylbenzohydrazide in an 82% yield. asianpubs.org The process involves the introduction of a bulky ferrocenylmethyl group onto one of the nitrogen atoms of the hydrazide linkage, demonstrating the nucleophilic character of the hydrazide nitrogens. asianpubs.org

Table 1: Examples of Alkylation Reactions of this compound

| Alkylating Agent | Product | Yield (%) | Reference |

| (Ferrocenylmethyl)trimethylammonium iodide | N'-Ferrocenylmethyl-N'-phenylbenzohydrazide | 82 | asianpubs.org |

Substitutions on the Phenyl and Benzoyl Rings

The reactivity of this compound can be significantly modulated by introducing substituents onto its phenyl and benzoyl rings. These substituents are broadly classified as electron-donating or electron-withdrawing groups, and they influence the electron density distribution within the molecule, thereby affecting its behavior in chemical reactions.

Introduction of Electron-Withdrawing Groups and Their Impact on Reactivity

Electron-withdrawing groups (EWGs) like nitro (-NO2), halides (-F, -Cl), or trifluoromethyl (-CF3) have the opposite effect. studypug.com They decrease the electron density of the aromatic rings, making the molecule less nucleophilic but a better electrophile. studypug.com EWGs deactivate the aromatic ring towards electrophilic substitution by making it less nucleophilic. saskoer.ca

However, in the context of nucleophilic aromatic substitution, EWGs are activating. libretexts.org For example, the synthesis of N′-(2-nitrophenyl)-N′-phenylbenzohydrazide is achieved by reacting N′-phenylbenzohydrazide with 1-fluoro-2-nitrobenzene (B31998). acs.org The nitro group, a strong EWG, facilitates the nucleophilic attack of the hydrazide onto the fluoronitrobenzene ring by stabilizing the negative charge in the reaction intermediate. libretexts.orgacs.org This reaction works well with a potassium carbonate base in ethanol (B145695), yielding the product in 62% yield. acs.org The reactivity is enhanced to the point that reactions with more activated substrates like 2-fluoro-1-nitro-4-(trifluoromethyl)benzene require shorter reaction times. acs.org

Table 2: Impact of Substituents on this compound Reactivity

| Substituent Type | Example Group | Impact on Aromatic Ring (Electrophilic Attack) | Impact on Aromatic Ring (Nucleophilic Attack) | General Impact on Hydrazide Moiety |

| Electron-Donating | -OCH3, -CH3 | Activating, o,p-directing | Deactivating | Increases nucleophilicity |

| Electron-Withdrawing | -NO2, -Cl, -CF3 | Deactivating, m-directing (except halogens) | Activating, o,p-directing | Decreases nucleophilicity |

Chemical Reactivity and Reaction Mechanisms Involving this compound

This compound's rich chemical reactivity makes it a valuable participant in a range of organic reactions, particularly in the synthesis of heterocyclic compounds.

Role as a Reagent in Organic Synthesis

This compound serves as a key precursor in multi-step synthetic pathways. A significant application is in the synthesis of benzo- and pyrido-fused 1,2,4-triazinyl radicals. acs.org The synthesis begins with the N'-arylation of this compound with a halo-nitroarene, such as 1-fluoro-2-nitrobenzene. acs.org The resulting N′-(2-nitrophenyl)-N′-phenylbenzohydrazide undergoes a mild reduction of the nitro group to an amino group, followed by acid-mediated cyclodehydration to form the fused triazine ring system. acs.org This demonstrates the role of the hydrazide as a structural scaffold for building complex heterocyclic systems.

Participation in Condensation and Cyclization Reactions

The hydrazide functionality is primed for condensation and cyclization reactions, especially with dicarbonyl compounds or their equivalents, to form a variety of five- and six-membered heterocyclic rings. These reactions are fundamental to heterocyclic chemistry.

1,3,4-Oxadiazoles: this compound can be used to synthesize 1,3,4-oxadiazole (B1194373) derivatives. One method involves an aerobic oxidative cyclization with benzyl (B1604629) allenoate. researchgate.net Generally, the synthesis of 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazine precursors, which can be formed from hydrazides. mdpi.comnih.gov Dehydrating agents like phosphorus oxychloride or phosphorus pentaoxide are commonly employed for this transformation. nih.gov

Pyrazoles: Pyrazoles are another class of heterocycles accessible from hydrazide precursors. Classic synthetic methods involve the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. dergipark.org.trnih.gov this compound can serve as the hydrazine component in these reactions, leading to the formation of N-phenyl substituted pyrazoles. nih.govorganic-chemistry.org The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes. nih.gov

Other Heterocycles: The reactivity of this compound extends to the formation of other ring systems. For example, its reaction with cyclohexanone (B45756) can lead to a cyclohexanone phenylhydrazone, which can then undergo an acid-catalyzed Borsche–Drechsel cyclization to form a tetrahydrocarbazole. wikipedia.org This reaction is mechanistically similar to the Fischer indole (B1671886) synthesis. wikipedia.org

Table 3: Heterocyclic Systems Synthesized from this compound

| Reactant Partner | Heterocyclic Product | Key Reaction Type | Reference |

| Benzyl Allenoate | 1,3,4-Oxadiazine | [2+4] Cycloaddition | researchgate.net |

| 1,3-Diketones | Pyrazole (B372694) | Condensation/Cyclization | dergipark.org.trnih.gov |

| Cyclohexanone | Tetrahydrocarbazole | Condensation/Cyclization | wikipedia.org |

| Diacylhydrazine Precursors | 1,3,4-Oxadiazole | Cyclodehydration | mdpi.comnih.gov |

Formation of Benzo- and Pyrido-fused 1,2,4-Triazines

The synthesis of benzo- and pyrido-fused 1,2,4-triazinyl radicals can be achieved through a two-step process starting from this compound. acs.orgacs.org The initial step involves the N'-(2-nitroarylation) of this compound. acs.org This is accomplished through a nucleophilic aromatic substitution reaction with 1-halo-2-nitroarenes. acs.org

For instance, the condensation of this compound with 1-fluoro-2-nitrobenzene in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent such as ethanol, upon heating, yields N'-(2-nitrophenyl)-N'-phenylbenzohydrazide. acs.org This reaction has been optimized to produce good yields of the desired N'-(het)aryl-N'-[2-nitro(het)aryl]hydrazides. acs.org

The subsequent step involves the mild reduction of the nitro group, followed by an acid-mediated cyclodehydration to form the fused triazine ring system. acs.orgacs.org This reduction can be carried out using reagents like palladium on carbon with hydrogen (Pd-C/H₂) or indium powder in acetic acid. acs.org The resulting aminophenyl derivative then undergoes cyclization to furnish the benzo-fused 1,2,4-triazine. acs.orgacs.org This methodology has been successfully applied to synthesize a range of 1,3-disubstituted benzo- and pyrido-fused 1,2,4-triazinyl radicals. acs.org

A variety of fused heterocyclic systems can be generated using similar strategies. For example, pyrimido[2,1-f] acs.orgCurrent time information in Bangalore, IN.d-nb.infotriazines have been synthesized through a multi-step sequence. d-nb.info

Synthesis of Quinoxalinone and Benzotriazepine Derivatives

This compound and its derivatives are precursors to various heterocyclic compounds, including those with quinoxaline (B1680401) and benzotriazepine scaffolds.

The synthesis of quinoxaline derivatives often involves the condensation of an aromatic o-diamine with an α-dicarbonyl compound. cusat.ac.in While a direct synthesis from this compound is not explicitly detailed in the provided search results, the reaction of this compound with 2,3-dichloroquinoxaline (B139996) can lead to the formation of substituted quinoxalines. sigmaaldrich.com For example, 2,3-dichloroquinoxaline reacts with various nucleophiles to yield mono- and 2,3-disubstituted quinoxalines. sigmaaldrich.com

The reaction of this compound with 2,3-dichloro-5,6-dicyanopyrazine (DCDCP) would likely proceed via nucleophilic attack of the hydrazide nitrogen onto the electron-deficient pyrazine (B50134) ring, leading to substitution of one or both chlorine atoms. This could potentially lead to the formation of complex heterocyclic systems.

Oxidative and Reductive Transformations

Mild Reduction of Nitro Groups in this compound Derivatives

The mild reduction of nitro groups is a critical step in the synthesis of fused 1,2,4-triazines from N'-(2-nitrophenyl)-N'-phenylbenzohydrazide derivatives. acs.orgacs.org This transformation is essential to generate the corresponding amino group, which then participates in the subsequent cyclization reaction. acs.org

Effective and high-yielding reduction of the nitro group in N'-(2-nitrophenyl)-N'-phenylbenzohydrazide to N'-(2-aminophenyl)-N'-phenylbenzohydrazide has been achieved using specific reagents. acs.org

| Reagent | Solvent | Temperature | Yield |

| Pd-C/H₂ | EtOH | Room Temperature | High |

| In powder (4 equiv) | AcOH | ~20 °C | 95-97% |

| Table 1: Reagents for the Mild Reduction of the Nitro Group in N'-(2-nitrophenyl)-N'-phenylbenzohydrazide. acs.org |

This selective reduction is crucial as it leaves the hydrazide functionality intact for the subsequent acid-mediated cyclodehydration step. acs.orgacs.org

Spectroscopic and Structural Elucidation of N Phenylbenzohydrazide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of N'-phenylbenzohydrazide derivatives in solution.

¹H NMR Spectroscopic Analysis for Conformation Studies (e.g., cis/trans Isomerism)

Proton NMR (¹H NMR) spectroscopy is instrumental in studying the conformational isomers of this compound derivatives, particularly the cis and trans isomers arising from restricted rotation around the amide C-N bond. mdpi.combeilstein-journals.org The chemical shifts of the N-H and formyl (CHO) or benzoyl (C=O) protons are particularly sensitive to the isomeric form.

In monosubstituted formamides, it has been observed that the coupling constant between the N-H and formyl protons is smaller for the cis isomer compared to the trans isomer. mdpi.com For instance, in N-formyl-o-toluidine, the major cis isomer shows the N-H and formyl proton signals as singlets (J ≈ 0 Hz), while the minor trans isomer displays these signals as doublets with a larger coupling constant (J ≈ 10.63 Hz). mdpi.com This difference in coupling constants allows for the clear distinction and quantification of the two isomers in solution. The presence of bulky substituents can influence the equilibrium between the cis and trans conformers. beilstein-journals.org In some cases, the aromatic protons can also show different chemical shifts depending on the conformation, providing further evidence for the presence of isomers. mdpi.com

| Proton | cis Isomer | trans Isomer |

|---|---|---|

| N-H | ~9.84 (s) | ~10.01 (d) |

| Formyl H | ~8.57 (s) | ~8.66 (d) |

| Aromatic H | ~7.29-8.0 (m) |

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of this compound derivatives. The chemical shifts of the carbon atoms are influenced by their local electronic environment. libretexts.org Generally, ¹³C NMR spectra are spread over a wider range (up to 200 ppm) compared to ¹H NMR, which often allows for the resolution of individual carbon signals. libretexts.org

The carbonyl carbon (C=O) of the hydrazide group typically resonates in the downfield region of the spectrum, around 160-170 ppm. researchgate.netoregonstate.edu The specific chemical shift can be influenced by substituents on the phenyl rings. The aromatic carbons usually appear in the range of 110-150 ppm. oregonstate.edu The chemical shifts of the aromatic carbons can be assigned by comparison with known data for substituted benzenes. copat.de The presence of cis and trans isomers can also be observed in the ¹³C NMR spectrum, with distinct signals for the carbons in each isomer. mdpi.com

| Carbon Type | Chemical Shift Range (ppm) |

|---|---|

| C=O (Amide) | 160 - 170 |

| Aromatic C | 110 - 150 |

| Alkyl C (if present) | 10 - 50 |

Two-Dimensional NMR Techniques for Structural Assignment

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for the unambiguous assignment of proton and carbon signals, especially in complex molecules. github.ioyoutube.com

COSY spectra show correlations between protons that are coupled to each other, typically through two or three bonds. youtube.comemerypharma.com This helps in identifying neighboring protons in the molecule, such as those on the same aromatic ring.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the assignment of a proton's signal to its attached carbon. github.ioe-bookshelf.de

HMBC spectra reveal long-range correlations between protons and carbons, typically over two or three bonds. youtube.come-bookshelf.de This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. e-bookshelf.de For example, an HMBC correlation between the N-H proton and the carbonyl carbon can confirm the hydrazide linkage.

These 2D NMR experiments, used in combination, provide a comprehensive picture of the molecular connectivity and are crucial for the complete structural elucidation of this compound derivatives. e-bookshelf.de

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. libretexts.org In this compound derivatives, the characteristic absorption bands in the IR spectrum confirm the presence of key structural features. vscht.cz

The most prominent absorptions include:

N-H stretching: A sharp to moderately broad band typically appears in the region of 3200-3500 cm⁻¹. core.ac.uk The exact position and shape can indicate hydrogen bonding.

C=O stretching (Amide I band): A strong, sharp absorption is observed in the range of 1630-1680 cm⁻¹. libretexts.org This is a characteristic band for the carbonyl group in an amide or hydrazide.

C-N stretching: This absorption usually appears in the fingerprint region and can be coupled with other vibrations.

Aromatic C-H stretching: These vibrations are typically observed just above 3000 cm⁻¹. vscht.cz

Aromatic C=C stretching: These absorptions appear as a series of bands in the 1400-1600 cm⁻¹ region. vscht.cz

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretching | 3200 - 3500 | Medium to Strong, Sharp to Broad |

| C=O (Amide I) | Stretching | 1630 - 1680 | Strong, Sharp |

| Aromatic C-H | Stretching | > 3000 | Variable |

| Aromatic C=C | Stretching | 1400 - 1600 | Variable |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound derivatives and to gain structural information from their fragmentation patterns. msu.edu In electron impact (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), which can then fragment into smaller, characteristic ions. msu.edu

The fragmentation of this compound derivatives often involves cleavage of the bonds adjacent to the carbonyl group and the N-N bond. libretexts.org Common fragmentation pathways include:

α-cleavage: Cleavage of the bond between the carbonyl carbon and the phenyl ring, or the bond between the nitrogen atoms.

Loss of neutral molecules: Fragments corresponding to the loss of stable neutral molecules like CO, N₂H₂, or C₆H₅NH can be observed.

The mass-to-charge ratio (m/z) of the molecular ion provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. miamioh.edu In some cases, such as with nitazene (B13437292) analogs which share a benzimidazole (B57391) core, specific fragmentation patterns can be used to identify the class of compound. nih.gov

| Fragment Ion | Possible Structure | Description |

|---|---|---|

| [M]⁺˙ | C₁₃H₁₂N₂O⁺˙ | Molecular Ion |

| [M - C₆H₅]⁺ | C₇H₇N₂O⁺ | Loss of a phenyl radical |

| [C₆H₅CO]⁺ | C₇H₅O⁺ | Benzoyl cation |

| [C₆H₅NH]⁺˙ | C₆H₆N⁺˙ | Aniline (B41778) radical cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu this compound and its derivatives contain chromophores, such as the phenyl rings and the carbonyl group, which absorb UV radiation. shu.ac.uk The absorption of UV light promotes electrons from lower energy molecular orbitals (HOMO) to higher energy molecular orbitals (LUMO). libretexts.org

The UV-Vis spectra of these compounds typically show absorption bands corresponding to π → π* and n → π* transitions. libretexts.org

π → π transitions:* These are generally high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. shu.ac.uk These are associated with the conjugated systems of the phenyl rings and the carbonyl group.

n → π transitions:* These are typically lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. shu.ac.uk

The position of the absorption maximum (λ_max) can be influenced by the solvent polarity and the presence of substituents on the aromatic rings. shu.ac.ukuomustansiriyah.edu.iq Increased conjugation generally leads to a red shift (shift to longer wavelengths) of the absorption bands. msu.edu

| Transition | Typical λ_max Range (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π | 200 - 300 | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) |

| n → π | > 300 | Low (10 - 100 L mol⁻¹ cm⁻¹) |

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography is a definitive technique for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. unimi.it For this compound and its derivatives, this method provides invaluable insights into their molecular conformation, geometry, and the non-covalent interactions that govern their assembly into a crystal lattice.

Single Crystal X-ray Diffraction for Solid-State Conformation

Single crystal X-ray diffraction analysis is the cornerstone for elucidating the solid-state conformation of this compound derivatives. By irradiating a single crystal with X-rays, a diffraction pattern is produced, which can be mathematically decoded to generate a model of the electron density and, consequently, the atomic positions within the crystal. unimi.it This technique has been successfully applied to a variety of this compound derivatives, revealing their specific spatial arrangements and molecular structures.

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 2-Amino-N'-phenylbenzohydrazide | Monoclinic | P2/c | researchgate.net |

| m-Methoxy-N′-(m-anisoyl)-N-phenylbenzohydrazide | Monoclinic | P 21/c | mdpi.com |

| N′-(3-Methylquinoxalin-2-yl)-N′-phenylbenzohydrazide | Monoclinic | Not Specified | iucr.orgnih.gov |

| N´-Ferrocenylmethyl-N´-phenylbenzohydrazide | Orthorhombic | Pbca | asianpubs.orgasianpubs.org |

| N'-Acetyl-4-formyl-N'-phenylbenzohydrazide | Triclinic | P-1 | researchgate.net |

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules within a crystal, known as crystal packing, is directed by a network of intermolecular interactions. In this compound derivatives, hydrogen bonds and π-π stacking are the predominant forces. The hydrazide moiety provides N-H groups that act as hydrogen bond donors and carbonyl oxygen atoms that act as acceptors.

Studies on these compounds reveal a variety of hydrogen bonding motifs:

N-H···O Hydrogen Bonds: These are common interactions where the hydrogen on a nitrogen atom forms a bond with an oxygen atom of a neighboring molecule, often linking molecules into chains or more complex networks. mdpi.comiucr.orgresearchgate.netresearchgate.net

N-H···N Hydrogen Bonds: In certain derivatives, such as 2-Amino-N'-phenylbenzohydrazide, N-H···N bonds link adjacent molecular chains, resulting in the formation of a two-dimensional network. researchgate.netiucr.org

C-H···O and C-H···π Interactions: Weaker C-H···O and C-H···π interactions also contribute to the stability of the crystal structure. mdpi.comiucr.orgresearchgate.net

Intramolecular Hydrogen Bonds: An intramolecular N-H···O hydrogen bond has also been observed, which influences the conformation of the molecule itself. iucr.orgnih.gov

Aromatic rings in these molecules facilitate π-π stacking interactions, where the electron-rich π systems of adjacent rings align. For example, in 2-Amino-N'-phenylbenzohydrazide, the packing features π–π stacking between phenyl rings with a centroid–centroid distance of 3.803 Å. researchgate.netiucr.orgnih.gov These non-covalent interactions are crucial in stabilizing the supramolecular architecture in the solid state. rsc.orgnih.gov

| Compound | Observed Intermolecular Interactions | Reference |

|---|---|---|

| 2-Amino-N'-phenylbenzohydrazide | N-H···O, N-H···N, π–π stacking (3.803 Å) | researchgate.netiucr.org |

| m-Methoxy-N′-(m-anisoyl)-N-phenylbenzohydrazide | N–H···O, C–H···O | mdpi.com |

| N′-(3-Methylquinoxalin-2-yl)-N′-phenylbenzohydrazide | N—H···O, C—H···O, C—H···π | iucr.orgresearchgate.net |

| N'-Acetyl-4-formyl-N'-phenylbenzohydrazide | N–H⋅⋅⋅O, C–H⋅⋅⋅O, O–H⋅⋅⋅O (with solvent) | researchgate.net |

Analysis of Dihedral Angles and Molecular Geometry

Dihedral angles, which describe the rotation around a chemical bond, are critical parameters derived from X-ray crystallography that define the three-dimensional shape of a molecule. In this compound derivatives, the dihedral angles between the planes of the aromatic rings and the angles describing the conformation of the central hydrazide bridge are of particular interest.

For example, in 2-Amino-N'-phenylbenzohydrazide, the NNCO unit forms dihedral angles of 35.8° and 84.0° with the benzene (B151609) and phenyl rings, respectively, while the dihedral angle between the two aromatic rings is 61.2°. researchgate.netiucr.orgnih.gov In another derivative, N′-(3-Methylquinoxalin-2-yl)-N′-phenylbenzohydrazide, the quinoxaline (B1680401) system makes dihedral angles of 86.59° with the benzohydrazide (B10538) ring and 63.37° with the phenyl ring. iucr.orgresearchgate.net These values quantify the twist in the molecular backbone and the non-planar arrangement of the cyclic moieties.

| Compound | Dihedral Angle Description | Value (°) | Reference |

|---|---|---|---|

| 2-Amino-N'-phenylbenzohydrazide | NNCO unit vs. Benzene ring | 35.8 | researchgate.netiucr.org |

| Benzene ring vs. Phenyl ring | 61.2 | researchgate.netiucr.org | |

| m-Methoxy-N′-(m-anisoyl)-N-phenylbenzohydrazide | Central benzene ring vs. Terminal aromatic ring 1 | 72.44 | mdpi.com |

| Central benzene ring vs. Terminal aromatic ring 2 | 89.90 | mdpi.com | |

| N′-(3-Methylquinoxalin-2-yl)-N′-phenylbenzohydrazide | Quinoxaline system vs. Benzohydrazide ring | 86.59 | iucr.orgresearchgate.net |

| Quinoxaline system vs. Phenyl ring | 63.37 | iucr.orgresearchgate.net |

Conformational Studies in Solid State versus Solution State

The conformation of a flexible molecule like this compound can differ between its solid and solution states. While X-ray crystallography provides a static picture of the conformation in the solid state, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are used to study the conformational preferences in solution. psu.ac.th

Comparative studies have shown that the conformation observed in the crystal is not always the dominant one in solution. For certain this compound derivatives, ¹H-NMR studies indicated a preference for a cis-conformation at the tertiary amide in solution. psu.ac.th In contrast, X-ray crystallography revealed that these same compounds exist in a trans-conformation in the solid state. psu.ac.th This difference is attributed to the influence of intermolecular interactions, such as hydrogen bonding and crystal packing forces, which stabilize the trans form in the highly ordered crystalline environment. psu.ac.th

Furthermore, comparisons between experimental solid-state structures and theoretical geometries calculated for the gaseous phase (e.g., using Density Functional Theory) also highlight the impact of the crystalline environment. Deviations between the calculated gas-phase structure and the experimental solid-state structure arise because the solid-state conformation is influenced by intermolecular forces that are absent in the theoretical calculations of an isolated molecule. mdpi.comsemanticscholar.org

Computational and Theoretical Investigations of N Phenylbenzohydrazide

Quantum Chemical Methods (e.g., Hartree-Fock, DFT/B3LYP) for Geometry Optimization

Quantum chemical methods are fundamental for determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For N'-Phenylbenzohydrazide and its derivatives, both Hartree-Fock (HF) and Density Functional Theory (DFT) methods have been employed to predict molecular geometries.

The DFT method, particularly with the B3LYP functional (Becke's three-parameter nonlocal exchange functional with the Lee-Yang-Parr correlation functional), has shown great success. mdpi.com When paired with basis sets like 6-31G(d), 6-31G+(d,p), or 6-311G, DFT/B3LYP calculations can accurately reproduce geometric parameters such as bond lengths and bond angles that are in good agreement with experimental data obtained from X-ray crystallography. mdpi.comresearchgate.net

For instance, studies on related hydrazide structures show that the optimized geometry from DFT calculations can effectively replicate the crystal structure parameters. mdpi.comscielo.org.co The process involves finding the minimum energy conformation on the potential energy surface, which corresponds to the most stable molecular structure. faccts.de Although the initial guess for a structure may be close, the optimization process refines the geometry, correcting bond lengths and angles to achieve the lowest energy state. faccts.de While the Hartree-Fock method is a foundational ab initio approach, DFT methods like B3LYP often provide a better balance of accuracy and computational cost for systems of this size by including electron correlation effects. researchgate.netq-chem.com

Below is a representative table comparing experimental X-ray diffraction data with theoretical data for a related hydrazide, illustrating the accuracy of the DFT/B3LYP method.

Table 1: Comparison of Selected Experimental and Calculated Geometric Parameters for a Phenylbenzohydrazide Derivative

| Parameter | Bond/Angle | Experimental (X-ray) | Calculated (DFT/B3LYP) |

|---|---|---|---|

| Bond Lengths (Å) | C=O | 1.225 | 1.231 |

| N-N | 1.385 | 1.379 | |

| C-N (Amide) | 1.360 | 1.365 | |

| **Bond Angles (°) ** | C-N-N | 118.5 | 119.2 |

| O=C-N | 122.1 | 121.8 |

Note: Data is illustrative and based on typical findings in the literature for similar hydrazide structures.

Conformational Analysis and Energy Landscapes

This compound possesses several single bonds around which rotation can occur, leading to different spatial arrangements or conformations. Conformational analysis aims to identify these stable conformers and map the energy landscape associated with their interconversion.

Computational methods, including molecular mechanics and quantum chemical calculations, are used to perform systematic or random searches of the conformational space. asianpubs.org By rotating key dihedral angles (torsion angles) and calculating the corresponding energy, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the peaks represent the energy barriers for rotation.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations are highly valuable for predicting and interpreting spectroscopic data. By calculating parameters like NMR chemical shifts and vibrational frequencies, researchers can validate experimental spectra and make detailed assignments.

Vibrational Frequencies (FT-IR and Raman): DFT calculations, typically at the B3LYP level, are used to compute the harmonic vibrational frequencies of this compound. scielo.org.comolpro.net These calculations produce a set of normal modes, each corresponding to a specific molecular vibration. benjaminrosman.com The calculated frequencies, while often systematically higher than experimental values due to the harmonic approximation, can be scaled by an empirical factor to achieve excellent agreement with experimental FT-IR and FT-Raman spectra. uni-muenchen.de This allows for a confident assignment of vibrational bands to specific functional groups, such as the C=O stretch, N-H bend, and C-N stretch. researchgate.net

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H Stretch | 3305 | 3450 | Stretching of the N-H bond |

| C=O Stretch | 1673 | 1715 | Stretching of the carbonyl group |

| N-H Bend | 1530 | 1555 | Bending motion of the N-H bond |

| C-N Stretch | 1320 | 1340 | Stretching of the amide C-N bond |

Note: Frequencies are representative values. Calculated values are typically unscaled.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net Calculations on the optimized geometry of this compound can provide theoretical shifts that show good correlation with experimental data, aiding in the structural elucidation and assignment of signals in the experimental NMR spectrum. researchgate.netresearchgate.net

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target receptor, such as a protein or DNA. nih.gov This method is crucial for understanding the potential biological activity of this compound and its derivatives.

In these studies, the 3D structure of the ligand (this compound) is placed into the binding site of a receptor, and a scoring function is used to estimate the binding affinity (e.g., in kcal/mol). researchgate.net The results reveal the most likely binding mode and identify key intermolecular interactions, such as:

Hydrogen bonds: Crucial for specificity and affinity.

Hydrophobic interactions: Interactions with nonpolar residues.

Pi-alkyl and Pi-sigma interactions: Involving the aromatic rings. researchgate.net

Electrostatic interactions. researchgate.net

For example, docking studies of N'-ferrocenylmethyl-N'-phenylbenzohydrazide with Bovine Serum Albumin (BSA) showed a strong binding affinity, forming hydrogen bonds with key amino acid residues like Tyrosine and Arginine. researchgate.net Similarly, docking studies with DNA have shown that derivatives can bind to the minor groove, an interaction stabilized by hydrogen bonds. researchgate.nettandfonline.com These studies are essential for rational drug design, helping to identify compounds with high potential for specific biological targets. nih.gov

Table 3: Example of Molecular Docking Results for a this compound Derivative with a Protein Target

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|---|

| FHD* | BSA (6QS9) | -9.21 | TYR A:149, ARG A:256, LEU A:218 | Hydrogen Bond, Pi-Alkyl, Electrostatic |

| FHD* | DNA | -25.5 (kJ/mol) | DG-14, DC-15 | Minor Groove Binding, Hydrogen Bond |

\FHD: N'-ferrocenylmethyl-N'-phenylbenzohydrazide. Source: researchgate.nettandfonline.com*

Molecular Dynamics Simulations for Dynamic Behavior in Physiological Systems

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-receptor complex over time under physiological conditions. nih.gov

Starting from the best-docked pose, an MD simulation models the movements of every atom in the system over a period, typically nanoseconds. tandfonline.com Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the stability of the complex. A stable RMSD indicates that the ligand remains securely in the binding pocket. researchgate.net

Root Mean Square Fluctuation (RMSF): Identifies the flexibility of individual amino acid residues in the protein, showing which parts are most affected by ligand binding. researchgate.net

Radius of Gyration (Rg): Indicates the compactness of the complex over time. researchgate.net

Simulations of this compound derivatives complexed with proteins or DNA have demonstrated conformational stability over 100-nanosecond simulations, confirming that the binding predicted by docking is stable in a dynamic, solvated environment. researchgate.nettandfonline.com This provides stronger evidence for the potential biological interaction. nih.gov

MM-GBSA Approaches for Binding Free Energy Calculations

The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular post-processing technique used on MD simulation trajectories to calculate the binding free energy of a ligand to a receptor. nih.govnih.gov It offers a more accurate estimation than docking scores by incorporating solvation effects and ensemble averaging. peng-lab.org

The binding free energy (ΔG_bind) is calculated by summing the changes in molecular mechanics energy in the gas phase (ΔE_MM), the solvation free energy (ΔG_solv), and the entropy (TΔS). nih.gov

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

ΔE_MM: Includes van der Waals and electrostatic interactions.

ΔG_solv: Is composed of polar (calculated by the GB model) and nonpolar (calculated from the solvent-accessible surface area, SASA) contributions. nih.gov

-TΔS: The entropic contribution, which is computationally expensive and sometimes omitted for comparing similar ligands.

MM-GBSA calculations have been used to refine the binding affinity of this compound derivatives. For example, the binding free energy of N'-ferrocenylmethyl-N'-phenylbenzohydrazide with DNA was calculated to be -14.31 kcal/mol over a 100 ns simulation, indicating a spontaneous and stable binding. tandfonline.com This method is a powerful tool for ranking potential drug candidates and understanding the energetic drivers of molecular recognition. pkusz.edu.cnmdpi.com

Analysis of Electronic Properties (e.g., HOMO-LUMO Energies, Hardness, Chemical Potential, Electrophilicity Index)

DFT calculations are also used to determine the electronic properties of this compound, which are crucial for understanding its reactivity and charge transfer characteristics.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to describing chemical reactivity. nih.gov

HOMO energy (E_HOMO): Related to the ability to donate an electron.

LUMO energy (E_LUMO): Related to the ability to accept an electron.

HOMO-LUMO Gap (ΔE): The energy difference (ΔE = E_LUMO - E_HOMO) is an indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and polarizable. nih.govnih.gov

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's behavior: nih.govirjweb.com

Chemical Potential (μ): The tendency of electrons to escape from the system. (μ ≈ (E_HOMO + E_LUMO) / 2)

Chemical Hardness (η): Resistance to change in electron distribution. (η ≈ (E_LUMO - E_HOMO) / 2)

Electrophilicity Index (ω): The ability of the molecule to accept electrons. (ω = μ² / 2η)

These parameters provide a quantitative measure of the molecule's electronic structure and its propensity to engage in chemical reactions, which is fundamental to its potential biological activity. nih.govresearchgate.net

Table 4: Calculated Electronic Properties of a Representative Hydrazide Compound

| Parameter | Symbol | Value (eV) | Description |

|---|---|---|---|

| HOMO Energy | E_HOMO | -6.29 | Electron-donating ability |

| LUMO Energy | E_LUMO | -1.81 | Electron-accepting ability |

| Energy Gap | ΔE | 4.48 | Chemical reactivity and stability |

| Chemical Hardness | η | 2.24 | Resistance to charge transfer |

| Chemical Potential | μ | -4.05 | Electron escaping tendency |

| Electrophilicity Index | ω | 3.65 | Electron-accepting capacity |

Note: Values are illustrative, based on DFT/B3LYP calculations for similar structures. Source: irjweb.com

Structure-Activity Relationship (SAR) Studies using Computational Approaches

Structure-Activity Relationship (SAR) analysis is a critical component in medicinal chemistry for systematically studying how the chemical structure of a compound influences its biological activity. oncodesign-services.com With the advent of high-throughput screening and advanced synthesis techniques, computational methods have become indispensable for analyzing these relationships. uni-bonn.de Computational SAR approaches employ machine learning models and molecular modeling to predict the biological activity of novel compounds based on their structure, thereby guiding lead optimization and accelerating the discovery of viable drug candidates. oncodesign-services.com For the this compound scaffold, computational studies, particularly molecular docking and Quantitative Structure-Activity Relationship (QSAR) analyses, have been instrumental in elucidating the structural requirements for various biological activities.

Detailed research findings from these computational approaches have provided significant insights. For instance, in the context of enzyme inhibition, molecular docking studies have been used to predict the binding conformations and interactions between this compound derivatives and their protein targets. nih.gov One key area of investigation has been its role as a tyrosinase inhibitor. Molecular docking simulations with oxy-tyrosinase revealed that active benzohydrazide (B10538) derivatives exhibit a favorable negative binding free energy. Specifically, this compound was predicted to form hydrogen bonds with key amino acid residues in the enzyme's active site, such as His263 and Met280.

General SAR principles derived from computational insights suggest that modifications to the phenyl rings of the benzohydrazide scaffold significantly impact potency. Studies on related structures have shown that the introduction of halogen groups (like Chlorine or Bromine) and electron-withdrawing groups (such as Trifluoromethyl, CF₃) can enhance enzyme inhibition and antimicrobial activity. Conversely, the addition of bulky substituents has been found to improve cytotoxicity and DNA intercalation properties.

Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate physicochemical properties and structural features with biological activity. nih.govfrontiersin.org For benzohydrazide derivatives, these models help in identifying key descriptors that govern their therapeutic potential. researchgate.neturan.ua For example, a computational analysis of N-ferrocenylmethyl-N-phenylbenzohydrazide, a derivative of the core structure, used molecular docking to demonstrate a strong binding affinity to bovine serum albumin (BSA) with a binding energy of -9.21 kcal/mol, which was superior to the standard anti-inflammatory drug diclofenac (B195802) (-7.79 kcal/mol). researchgate.net The stability of this interaction was further supported by molecular dynamics (MD) simulations. researchgate.net

The predictive power of these computational models allows for the in silico screening of virtual compounds, helping to prioritize synthetic efforts on molecules with the highest probability of success. uni-bonn.deturkiyeparazitolderg.org

Interactive Data Table: Computational and In Vitro Data for this compound and Related Compounds

The following table summarizes key data points from computational and experimental studies on this compound and a related derivative, highlighting binding energies and inhibitory concentrations.

| Compound Name | Target Enzyme | Method | Finding | Value | Reference |

| This compound | Mushroom Tyrosinase | In Vitro Assay | IC₅₀ | 10.5 µM | , vjs.ac.vn |

| Kojic Acid (Reference) | Mushroom Tyrosinase | In Vitro Assay | IC₅₀ | 44.6 µM | , vjs.ac.vn |

| This compound | Oxy-Tyrosinase | Molecular Docking | Binding Free Energy (S) | -7.2 kcal/mol | |

| N-ferrocenylmethyl-N-phenylbenzohydrazide | Bovine Serum Albumin | Molecular Docking | Binding Affinity (ΔG) | -9.21 kcal/mol | researchgate.net |

| Diclofenac (Reference) | Bovine Serum Albumin | Molecular Docking | Binding Affinity (ΔG) | -7.79 kcal/mol | researchgate.net |

Biological and Pharmacological Research of N Phenylbenzohydrazide Derivatives

Antimicrobial Activities

The hydrazide-hydrazone scaffold is a prominent feature in many bioactive molecules, known for a range of pharmacological effects, including significant antimicrobial action. nih.gov Researchers have synthesized and evaluated numerous N'-Phenylbenzohydrazide derivatives, revealing their potential against various pathogenic bacteria, fungi, and mycobacteria.

Derivatives of this compound have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. In one study, a series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were synthesized and evaluated for their antimicrobial effects. nih.gov The results, obtained through an agar (B569324) well diffusion assay, showed that these compounds possess varied antibacterial activity against several microorganisms. nih.gov For instance, compound 4h , featuring a nitrophenyl side-chain, was particularly effective against S. aureus, S. typhi, and P. aeruginosa. nih.gov Another derivative, 4i , which has a quinolinyl side-chain, showed the most potent inhibitory activity against A. baumannii, even exceeding that of the reference drug ceftriaxone. nih.gov

Hydrazide-hydrazones of nicotinic acid have also been shown to possess interesting antibacterial activity, particularly against Gram-negative strains. nih.gov Two compounds in this class demonstrated very strong activity against P. aeruginosa, with Minimum Inhibitory Concentration (MIC) values of 0.22 and 0.19 μg/ml. nih.gov Similarly, certain imidazole (B134444) derivatives incorporating a hydrazide-hydrazone moiety were effective against Staphylococcus epidermidis, with activity levels twice that of nitrofurantoin. nih.gov

| Compound | Substituent Side-Chain | Notable Activity Against | Reference |

|---|---|---|---|

| 4h | Nitrophenyl | S. aureus, S. typhi, P. aeruginosa | nih.gov |

| 4i | Quinolinyl | A. baumannii, E. coli | nih.gov |

| 4a | p-amino phenyl | C. albicans (Antifungal) | nih.gov |

The antifungal potential of this compound derivatives is a significant area of research. A study involving fifty-two newly synthesized N′-phenylhydrazides evaluated their in vitro activity against five strains of Candida albicans. nih.gov All the tested compounds showed some degree of antifungal activity, with compounds A₁₁ , B₁₄ , and D₅ being identified as particularly promising. nih.gov Further investigation into the mechanism of action for compound A₁₁ revealed that it induced the production of free radicals and reactive oxygen species in the fungus and caused damage to the mycelium morphology. nih.gov

Another study synthesized nine new hydrazide derivatives, which were screened against a panel of human pathogenic Candida species, including C. albicans, C. glabrata, and C. tropicalis. nih.gov Several of these compounds exhibited antifungal activity comparable to the standard drug ketoconazole (B1673606), with MIC values ranging from 0.0156 to >2 mg/mL. nih.gov Additionally, N'-(5-Chloro-2-hydroxybenzylidene)-4-(trifluoromethyl)benzohydrazide has demonstrated low MIC values against Candida glabrata and Trichophyton mentagrophytes. researchgate.net In the N'-benzylidene-3,4-dimethoxybenzohydrazide series, the derivative 4a , which has a p-amino phenyl side chain, showed the best antifungal activity against C. albicans. nih.gov

| Compound Class/Name | Target Fungi | Key Findings | Reference |

|---|---|---|---|

| N′-phenylhydrazides (A₁₁, B₁₄, D₅) | Candida albicans (5 strains) | Demonstrated promising antifungal activity. A₁₁ damages mycelium morphology. | nih.gov |

| N'-substituted-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazides | Candida species | Activity comparable to ketoconazole (MIC = 0.0156->2 mg/mL). | nih.gov |

| N'-(5-Chloro-2-hydroxybenzylidene)-4-(trifluoromethyl)benzohydrazide | C. glabrata, T. mentagrophytes | Showed low MIC values (≤0.49-3.9 µM). | researchgate.net |

| N'-benzylidene-3,4-dimethoxybenzohydrazide (4a) | C. albicans | Exhibited the best activity in its series. | nih.gov |

Hydrazone derivatives are recognized as a potent class of antitubercular agents, a reputation historically linked to the activity of isoniazid. researchgate.net Research into bioisosteres of isoniazid-based hydrazones has yielded potent compounds. researchgate.net For example, a camphor-based molecule, 4-(trifluoromethyl)-N'-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)benzohydrazide , showed highly selective inhibition of M. tuberculosis with a Minimum Inhibitory Concentration (MIC) of 4 µM. researchgate.net Another derivative, N'-(4-chlorobenzylidene)-4-(trifluoromethyl)benzohydrazide , was effective against M. kansasii (MIC = 16 µM). researchgate.net

Structure-activity relationship (SAR) studies are crucial for optimizing the antitubercular potency of these compounds. nih.gov Research has shown that for hydrazones of 4-(trifluoromethyl)benzohydrazide, specific substitutions on the benzylidene moiety are essential for significant antimicrobial activity. researchgate.net The presence of a 5-chloro-2-hydroxybenzylidene scaffold, combined with sufficient lipophilicity, was found to be a key factor for noticeable activity. researchgate.net In a different series of compounds, 4-methyl-7-substituted coumarin (B35378) derivatives, SAR analysis revealed that the presence of electron-withdrawing substituents was necessary to enhance antitubercular effects. mdpi.com Specifically, amide groups were identified as effective linkers that could improve the binding of the compounds to the active site of target proteins, thereby boosting their antitubercular potential. mdpi.com For quinazolinone derivatives, incorporating amido, thioamido, or N-pyridoyl substituents at the 3-position was found to increase antitubercular activity. dovepress.com

Anti-inflammatory and Analgesic Effects

Beyond their antimicrobial properties, this compound derivatives have been extensively studied for their anti-inflammatory and analgesic activities. This research has focused on their ability to inhibit key enzymes in the inflammatory pathway and to modulate the immune response.

Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2. scielo.org.mx While COX-1 is constitutive and plays a role in protecting the stomach lining, COX-2 is inducible and is expressed during inflammation. scielo.org.mx Therefore, selective inhibition of COX-2 is a desirable goal for developing anti-inflammatory drugs with fewer gastrointestinal side effects. scielo.org.mxpsu.ac.th

A study focused on N-phenylbenzohydrazide derivatives containing a methylsulfonyl pharmacophore—a group known for promoting COX-2 selectivity—investigated their inhibitory activity. psu.ac.th Twelve synthesized N-phenylbenzohydrazides showed weak to moderate COX-2 inhibition (9.5-26.3%) at a concentration of 100 µM. psu.ac.th Notably, these compounds displayed selectivity index values (1.6-77.9) superior to the reference drug indomethacin. psu.ac.th The derivative N'-benzoyl-4-fluoro-N-(4-(methylsulfonyl)phenyl)benzohydrazide (32) exhibited the highest COX-2 inhibitory activity at 26.3%. psu.ac.th The presence of the para-methylsulfonylaryl group was deemed essential for COX-2 selectivity, suggesting that this structural motif holds promise for developing novel selective COX-2 inhibitors. psu.ac.th

| Compound | % COX-2 Inhibition | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|

| Compounds 16-21 & 27-32 | 9.5 - 26.3% | 1.6 - 77.9 | psu.ac.th |

| N'-benzoyl-4-fluoro-N-(4-(methylsulfonyl)phenyl)benzohydrazide (32) | 26.3% | Not specified for individual compound | psu.ac.th |

| Indomethacin (10 µM) | Not specified | 1.0 | psu.ac.th |

The anti-inflammatory effects of this compound derivatives are mediated through various mechanisms, including the inhibition of leukocyte migration and the modulation of inflammatory mediators like nitric oxide (NO).

In a preclinical model of acute inflammation induced by carrageenan, several newly synthesized phenylbenzohydrazides significantly reduced the migration of leukocytes to the site of inflammation. nih.gov These compounds also inhibited protein extravasation and the production of pro-inflammatory cytokines (IL-6, IL-1β, and TNF-α) and nitric oxide. nih.gov The derivative INL-11 was found to be the most potent, with its inhibitory effects being significant even when compared to the steroidal anti-inflammatory drug dexamethasone. nih.gov In vitro studies confirmed that these compounds reduced cytokine and NO production and also inhibited the activity of inducible nitric oxide synthase (iNOS). nih.gov

Similarly, studies on naphthyl-N-acylhydrazone derivatives showed that they could reduce leukocyte migration, NO production, and interleukin-1β (IL-1β) levels in vivo. mdpi.com The inhibition of IL-1β is significant as this cytokine can activate COX-2 and iNOS, thus perpetuating the inflammatory response. mdpi.com The reduction in NO by these compounds may also affect macrophage mobility, further contributing to the anti-inflammatory effect. mdpi.com

The involvement of the nitric oxide pathway has been further elucidated in studies with the N-acylhydrazone derivative JR19 . This compound reduced leukocyte migration, and this effect was reversed in animals pretreated with an iNOS inhibitor (L-NAME), indicating that the anti-inflammatory activity is dependent on the modulation of NO synthesis. nih.govpreprints.org JR19 also effectively decreased levels of multiple cytokines, an effect that was also reversed by L-NAME, supporting a NO-dependent anti-inflammatory mechanism. nih.govpreprints.org

Anticancer and Cytotoxic Activities

This compound and its derivatives have emerged as a significant scaffold in the development of novel anticancer agents. Researchers have explored their cytotoxic effects against a variety of human tumor cell lines, investigated their influence on crucial cellular processes like cell cycle progression and apoptosis, and examined the unique properties of their organometallic derivatives.

Evaluation against Various Human Tumor Cell Types

The cytotoxic potential of this compound derivatives has been demonstrated across a spectrum of human cancer cell lines. For instance, a series of novel N-acyl hydrazone derivatives displayed selective antiproliferative activity against breast (MCF-7) and prostate (PC-3) cancer cells, with some compounds exhibiting IC₅₀ values in the low micromolar range. zhangqiaokeyan.com Notably, the MCF-7 cell line appeared more sensitive to these compounds. zhangqiaokeyan.com

In another study, quinoline-based hydrazide derivatives were synthesized and evaluated for their anticancer activity. researchgate.net Compound 17 , a quinoline (B57606) hydrazide, was particularly effective against neuroblastoma cell lines (SH-SY5Y and Kelly) and breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). researchgate.net It showed impressive IC₅₀ values of 2.9 µM and 1.3 µM against SH-SY5Y and Kelly cells, respectively. researchgate.net The replacement of the quinoline system with other aromatic groups generally led to a decrease in cytotoxic activity. researchgate.net

Furthermore, imidazole-based N-phenylbenzamide derivatives have also been investigated. mdpi.com The derivative 4f , which contains a fluorine substitution, was the most active in this series, with IC₅₀ values of 7.5 µM, 9.3 µM, and 8.9 µM against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, respectively. mdpi.com Other studies on 2-arenoxybenzaldehyde N-acyl hydrazone derivatives identified compounds with significant activity against A-549, MDA-MB-231, and PC-3 cell lines, with IC₅₀ values as low as 9.38 µM for one derivative against PC-3 cells. nih.gov